molecular formula C23H19BrN2O5 B11560135 4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate

4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate

Cat. No.: B11560135
M. Wt: 483.3 g/mol
InChI Key: ZORURGYGVMHNPA-AFUMVMLFSA-N
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Description

4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate is a complex organic compound that features both hydrazone and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate typically involves multiple steps:

    Formation of the Hydrazone: This step involves the reaction of 2-(2-methoxyphenoxy)acetic acid hydrazide with an appropriate aldehyde or ketone under acidic or basic conditions to form the hydrazone intermediate.

    Esterification: The hydrazone intermediate is then reacted with 4-bromobenzoic acid or its derivatives in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final ester product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the hydrazone group can yield the corresponding hydrazine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology

    Medicinal Chemistry:

Medicine

    Pharmacology: Investigation of its biological activity and potential therapeutic effects.

Industry

    Materials Science: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazone group can participate in reversible binding interactions, while the ester moiety may undergo hydrolysis under physiological conditions.

Comparison with Similar Compounds

Similar Compounds

    4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl benzoate: Lacks the bromine atom, potentially altering its reactivity and biological activity.

    4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine, which may affect its chemical properties and applications.

Uniqueness

The presence of the bromine atom in 4-((E)-{2-[2-(2-methoxyphenoxy)acetyl]hydrazono}methyl)phenyl 4-bromobenzoate can significantly influence its reactivity, making it a valuable compound for specific synthetic and research applications.

Properties

Molecular Formula

C23H19BrN2O5

Molecular Weight

483.3 g/mol

IUPAC Name

[4-[(E)-[[2-(2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C23H19BrN2O5/c1-29-20-4-2-3-5-21(20)30-15-22(27)26-25-14-16-6-12-19(13-7-16)31-23(28)17-8-10-18(24)11-9-17/h2-14H,15H2,1H3,(H,26,27)/b25-14+

InChI Key

ZORURGYGVMHNPA-AFUMVMLFSA-N

Isomeric SMILES

COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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